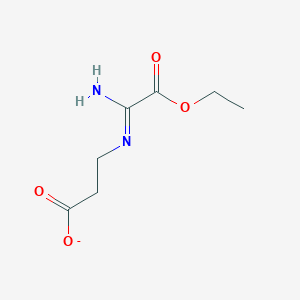
3-((1-Amino-2-ethoxy-2-oxoethylidene)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-((1-Amino-2-ethoxy-2-oxoethylidene)amino)propanoate involves several steps. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then reacted with ethyl chloroformate to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-((1-Amino-2-ethoxy-2-oxoethylidene)amino)propanoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
3-((1-Amino-2-ethoxy-2-oxoethylidene)amino)propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-((1-Amino-2-ethoxy-2-oxoethylidene)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-((1-Amino-2-ethoxy-2-oxoethylidene)amino)propanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of the compound.
Hydrazine hydrate: Another precursor used in the synthesis.
Ethyl chloroformate: A reagent used in the final step of the synthesis.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C7H11N2O4- |
|---|---|
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
3-[(1-amino-2-ethoxy-2-oxoethylidene)amino]propanoate |
InChI |
InChI=1S/C7H12N2O4/c1-2-13-7(12)6(8)9-4-3-5(10)11/h2-4H2,1H3,(H2,8,9)(H,10,11)/p-1 |
InChI-Schlüssel |
OIYPKGQKMXRYDF-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(=NCCC(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
![7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)
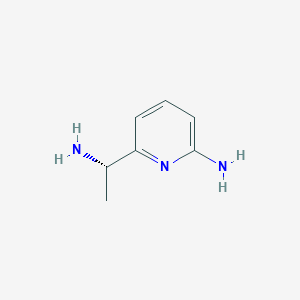
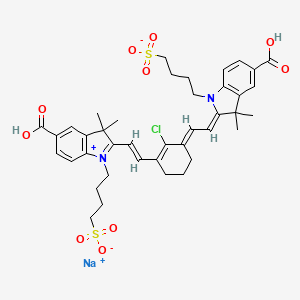

![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
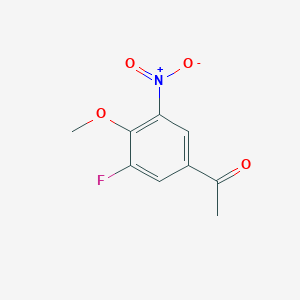
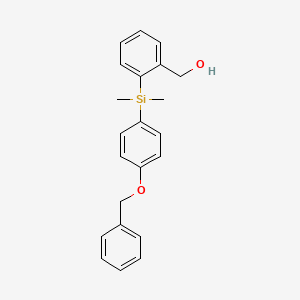
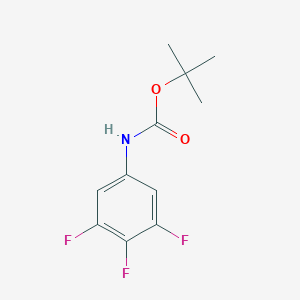

![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
